molecular formula C11H11ClIN3 B1612152 4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine CAS No. 213745-17-6

4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1612152
CAS No.: 213745-17-6
M. Wt: 347.58 g/mol
InChI Key: SZBOWPMFRHBAES-UHFFFAOYSA-N
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Description

4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C11H11ClIN3 and its molecular weight is 347.58 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • 4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine has been studied for its role in the synthesis of various pyrrolopyrimidine derivatives. These derivatives have potential applications in medicinal chemistry and drug development due to their unique structural properties (Hinshaw, Gerster, Robins & Townsend, 1969).

Applications in Green Chemistry

  • Research has focused on developing green and simple methods for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, including those derived from this compound. These methods emphasize environmental sustainability and cost-effectiveness in pharmaceutical synthesis (Wang, Zheng, Kong, Zhang, Chen & Wang, 2017).

Antiviral Research

  • Some derivatives of this compound have been explored for their antiviral properties. Studies have identified certain analogues of this compound that show activity against human cytomegalovirus and herpes simplex virus (Pudlo, Saxena, Nassiri, Turk, Drach & Townsend, 1988).

Antiproliferative Effects

  • Research into 4-substituted and 4,5-disubstituted pyrrolo[2,3-d]pyrimidines, derived from this compound, has shown potential antiproliferative effects against L1210 cells, suggesting possible applications in cancer research (Pudlo, Nassiri, Kern, Wotring, Drach & Townsend, 1990).

Inhibitory Activity on Xanthine Oxidase

  • Derivatives of this compound have been studied for their inhibitory effects on xanthine oxidase, an enzyme involved in purine metabolism, indicating potential therapeutic applications in gout and related conditions (Seela, Bussmann, Götze & Rosemeyer, 1984).

Properties

IUPAC Name

4-chloro-7-cyclopentyl-5-iodopyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClIN3/c12-10-9-8(13)5-16(7-3-1-2-4-7)11(9)15-6-14-10/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBOWPMFRHBAES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C(C3=C2N=CN=C3Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598931
Record name 4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213745-17-6
Record name 4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine (1A, 116 g, 0.52 mole) in 1200 mL CH2CL2 was slowly added a dark brown solution of iodine monochloride (1.0 M, 785 mL) at room temperature over 30 minutes. The reaction mixture was refluxed for 22 h, cooled to room temperature and concentrated. The residue was redissolved in EtOAc, washed with saturated Na2SO3, H2O and brine. The organic layer was dried over Na2SO4 and concentrated. The residue was then recrystalized from i-PrOH to furnish 95 g white crystalline product.
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
785 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
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Reactant of Route 4
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Reactant of Route 5
4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
4-Chloro-7-cyclopentyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine

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